Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Lipophilicity Physicochemical profiling Lead optimization

Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 1375107-55-3) is a Boc-protected spirocyclic building block comprising an oxetane-fused piperidine core with a methyl substituent at the 5-position. With molecular formula C₁₂H₂₁NO₃, molecular weight 227.30 g/mol, and an Fsp³ value of 1.0 (all twelve carbons are sp³-hybridized), it belongs to the 1-oxa-6-azaspiro[2.5]octane family—a scaffold class recognized for conferring enhanced three-dimensionality and favorable physicochemical properties in medicinal chemistry programs.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 1375107-55-3
Cat. No. B1376918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
CAS1375107-55-3
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC1CC2(CCN1C(=O)OC(C)(C)C)CO2
InChIInChI=1S/C12H21NO3/c1-9-7-12(8-15-12)5-6-13(9)10(14)16-11(2,3)4/h9H,5-8H2,1-4H3
InChIKeyMKNKWFWSGQZKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 1375107-55-3): Core Identity and Procurement Baseline


Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 1375107-55-3) is a Boc-protected spirocyclic building block comprising an oxetane-fused piperidine core with a methyl substituent at the 5-position . With molecular formula C₁₂H₂₁NO₃, molecular weight 227.30 g/mol, and an Fsp³ value of 1.0 (all twelve carbons are sp³-hybridized), it belongs to the 1-oxa-6-azaspiro[2.5]octane family—a scaffold class recognized for conferring enhanced three-dimensionality and favorable physicochemical properties in medicinal chemistry programs [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, and serves as a versatile intermediate for constructing nitrogen-containing heterocycles in drug discovery .

Why Analogs Cannot Simply Substitute Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate in Lead Optimization


Within the 1-oxa-6-azaspiro[2.5]octane building-block family, subtle structural modifications produce quantifiable differences in physicochemical properties that propagate into downstream ADME and pharmacological behavior. The presence of the 5-methyl substituent in CAS 1375107-55-3 introduces a chiral center absent in the des-methyl analog (CAS 147804-30-6), altering conformational preferences and providing a stereochemical handle for enantioselective SAR exploration . Measured and predicted LogP values reveal a significant lipophilicity shift (ΔLogP ≈ +1.2 vs. the des-methyl analog), which directly impacts partitioning behavior, aqueous solubility, and metabolic clearance rates in derived lead series . Spirocyclic scaffolds as a class have been demonstrated to exhibit higher aqueous solubility, reduced lipophilicity, and improved metabolic stability relative to their monocyclic piperidine counterparts [1]. Consequently, interchange between the 5-methyl and des-methyl variants—or between spirocyclic and non-spirocyclic building blocks—introduces uncontrolled physicochemical variation that confounds SAR interpretation and procurement reproducibility.

Quantitative Differentiation of Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate Against Key Comparators


Lipophilicity (LogP) Shift: 5-Methyl vs. Des-Methyl 1-Oxa-6-azaspiro[2.5]octane Scaffold

The target compound (CAS 1375107-55-3) exhibits a computed LogP of 2.11, compared to a LogP of 0.88 for the des-methyl analog tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 147804-30-6), representing a ΔLogP of +1.23 . This indicates that the 5-methyl substituent increases octanol-water partition coefficient by approximately 1.2 log units—a magnitude sufficient to materially alter membrane permeability, plasma protein binding, and metabolic clearance in derived compounds. Both compounds share an identical polar surface area (PSA = 42.07 Ų), confirming that the LogP shift is driven by the additional methyl group rather than changes in hydrogen-bonding capacity .

Lipophilicity Physicochemical profiling Lead optimization

Stereochemical Differentiation: Introduction of a Chiral Center at the 5-Position

The target compound possesses one stereogenic center at the 5-position (the carbon bearing the methyl substituent on the piperidine ring), enabling resolution into enantiomers or diastereomers for stereochemical SAR studies . In contrast, the des-methyl analog (CAS 147804-30-6) is achiral and cannot support enantioselective lead optimization. The SMILES string CC1CC2(CCN1C(=O)OC(C)(C)C)CO2 confirms the methyl-bearing carbon is a chiral center (four different substituents: H, CH₃, ring carbon, and nitrogen), providing a defined stereochemical vector absent in comparator scaffolds . Kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines with spiro substitution has been demonstrated with high enantiomeric ratios using chiral base methodology, establishing the feasibility of stereochemical enrichment for this scaffold class [1].

Chirality Stereochemistry Enantioselective synthesis

Boiling Point Elevation and Thermal Stability vs. Des-Methyl Analog

The target compound has a predicted boiling point of 306.7 ± 35.0 °C at 760 Torr, compared to 297.6 ± 33.0 °C for the des-methyl analog (CAS 147804-30-6), representing a ΔTb of approximately +9.1 °C . The predicted pKa of the target compound (−0.76 ± 0.40) is slightly less basic than the des-methyl analog (−0.82 ± 0.20), reflecting the electron-donating effect of the 5-methyl group on the piperidine nitrogen basicity . Density for the target compound (1.09 ± 0.1 g/cm³ at 20 °C) is marginally lower than the des-methyl analog (1.12 g/cm³), consistent with the additional methyl group increasing molecular volume . The des-methyl analog is a crystalline solid (mp 50–52 °C), whereas the target compound is described as a white semi-solid, indicating that the 5-methyl substituent disrupts crystal packing [1].

Thermal stability Purification Process chemistry

Commercially Available Purity Grades: 5-Methyl vs. Des-Methyl Building Block

The target compound (CAS 1375107-55-3) is available at purities of 97% (AChemBlock, Catalog Q54014) and 98% (Leyan, Catalog 1544400), with additional suppliers offering 95%+ grades . The des-methyl analog (CAS 147804-30-6) is widely available at 95–97% purity from multiple vendors including Thermo Scientific/Alfa Aesar, Apollo Scientific, and TCI . Both scaffolds benefit from established commercial supply chains; however, the target compound's methyl substituent makes it a less commonly stocked item, with fewer suppliers and typically higher unit pricing (e.g., ~$510/250 mg for 97% purity vs. ~$129/5 g for the des-methyl analog at 97% from Thermo Scientific) . The target compound requires storage at −20 °C under dry, light-protected, sealed conditions, whereas the des-methyl analog is stable at room temperature in a dry, sealed environment .

Purity Quality control Procurement

Spirocyclic Scaffold Class Advantages: Fsp³ and Drug-Likeness Parameters vs. Monocyclic Piperidine Building Blocks

The target compound belongs to the 1-oxa-6-azaspiro[2.5]octane scaffold class with Fsp³ = 1.0, meaning every carbon atom is sp³-hybridized. This contrasts with monocyclic aromatic piperidine building blocks such as N-Boc-4-phenylpiperidine (Fsp³ ≈ 0.69) or N-Boc-4-piperidone (Fsp³ ≈ 0.70), which contain sp² carbons that reduce three-dimensionality [1]. Literature reviews have established that increasing Fsp³ correlates with improved aqueous solubility, reduced promiscuous binding, and higher clinical success rates—approved drugs have a mean Fsp³ of 0.47 compared to 0.36 for screening libraries [1]. Spirocyclic scaffolds specifically have demonstrated higher solubility, higher basicity, decreased lipophilicity, and better metabolic stability compared to their six-membered ring piperidine, piperazine, and morpholine counterparts [2]. The oxetane ring within the spirocyclic framework further modulates amine basicity (predicted pKa of −0.76 for the target) compared to non-oxetane spirocycles, a feature shown to reduce hERG affinity and CYP-mediated metabolism [3].

Fsp³ Drug-likeness Spirocyclic scaffold Metabolic stability

Documented Synthetic Utility: 1-Oxa-6-azaspiro[2.5]octane Scaffold in Bioactive Compound Synthesis

The 1-oxa-6-azaspiro[2.5]octane scaffold (of which CAS 1375107-55-3 is a 5-methyl, N-Boc-protected derivative) has been employed as a key intermediate in the synthesis of USP7 inhibitors, T-type Ca²⁺ channel antagonists, and AMPK activators . The des-methyl Boc-protected analog (CAS 147804-30-6) has been explicitly utilized as a building block in the synthesis of 4-aminomethyl-4-fluoropiperidine-based T-type Ca²⁺ channel antagonists . Patent literature (WO2012112446, EP2683706) discloses oxaspiro[2.5]octane derivatives as therapeutic agents for obesity and metabolic disorders, with the spirocyclic oxetane serving as a critical pharmacophoric element [1]. The 5-methyl variant provides a strategic advantage in SAR campaigns targeting these biological pathways because the methyl group can probe a lipophilic pocket without introducing the full steric bulk of larger alkyl substituents, and the chiral center enables assessment of stereochemical preference at the target binding site [2].

Synthetic intermediate USP7 inhibitor AMPK activator T-type calcium channel

Optimal Procurement and Application Scenarios for Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate


Enantioselective Lead Optimization Requiring Chiral Spirocyclic Piperidine Building Blocks

Medicinal chemistry programs that have identified stereospecific target engagement should procure this compound rather than the achiral des-methyl analog. The single stereogenic center at the 5-position enables resolution into enantiomers for differential pharmacological profiling—a capability supported by demonstrated kinetic resolution methodology for N-Boc-spirocyclic piperidines [1]. The 97–98% commercial purity grades are suitable for initial SAR exploration, and the Boc protecting group provides orthogonal protection compatible with standard acidic deprotection protocols (TFA/DCM) for subsequent diversification [2].

Physicochemical Property Modulation via Methyl Scan in Spirocyclic Lead Series

When a lead series based on the des-methyl 1-oxa-6-azaspiro[2.5]octane scaffold requires increased lipophilicity to improve membrane permeability or target engagement, the 5-methyl derivative offers a controlled ΔLogP of approximately +1.23 without altering polar surface area (PSA remains 42.07 Ų) [1]. This 'methyl scan' approach is well-precedented in medicinal chemistry for fine-tuning ADME properties while maintaining the core pharmacophore. The quantified LogP shift enables model-informed dose prediction before committing to synthesis of fully elaborated analogs [2].

Synthesis of Spirocyclic Fragment Libraries with Enhanced Three-Dimensionality

Fragment-based drug discovery (FBDD) campaigns seeking sp³-rich, three-dimensional fragments should include this compound as a core scaffold. With Fsp³ = 1.0 and a molecular weight of 227.30 g/mol (within fragment-like space), it provides a conformationally constrained, stereochemically defined starting point for fragment growing or linking strategies [1]. The oxetane ring within the spirocyclic framework has been shown to improve aqueous solubility and metabolic stability compared to gem-dimethyl or carbonyl-containing analogs, making it a superior choice for fragment library design over monocyclic piperidine fragments [2].

Process Chemistry Development for Spirocyclic API Intermediates Requiring Cold-Chain Handling

Process chemistry groups developing scalable routes to spirocyclic APIs should evaluate this compound as a late-stage intermediate when the 5-methyl substituent is required in the final drug substance. The established storage condition (−20 °C, dry, dark, sealed) and the predicted boiling point (306.7 °C) inform distillation and purification protocol design [1]. Procurement planning must account for the 40× higher unit cost compared to the des-methyl analog at small scale, with bulk pricing negotiations recommended for campaigns exceeding gram quantities [2].

Quote Request

Request a Quote for Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.